Diketone-PEG4-Biotin

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N4O9S/c1-24(38)22-27(39)11-8-25-6-9-26(10-7-25)35-31(41)12-14-43-16-18-45-20-21-46-19-17-44-15-13-34-30(40)5-3-2-4-29-32-28(23-47-29)36-33(42)37-32/h6-7,9-10,28-29,32H,2-5,8,11-23H2,1H3,(H,34,40)(H,35,41)(H2,36,37,42)/t28-,29-,32-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJUCDLZQRUQWCG-OLWNVYNHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

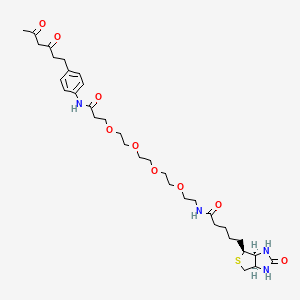

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N4O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diketone-PEG4-Biotin: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diketone-PEG4-Biotin is a heterobifunctional chemical tool primarily designed for applications in targeted protein degradation and chemical biology. Its unique tripartite structure, comprising a reactive diketone moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity biotin (B1667282) tag, offers a versatile platform for the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview of the core applications of this compound, detailing its mechanism of action, potential experimental workflows, and methods for quantitative analysis. While this molecule is available as a synthetic building block, it should be noted that there is limited published data on its specific use in finalized research applications. Therefore, the protocols and data presented herein are representative examples based on the established functions of its constituent parts.

Core Principles and Applications

This compound is engineered for a primary role as a linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[3] The functionality of this compound can be dissected into its three key components:

-

Diketone (1,3-Diketone) Moiety: This functional group serves as a reactive handle for covalent conjugation. 1,3-diketones are known to react specifically with arginine residues on proteins, forming a stable pyrimidine (B1678525) ring structure. This reaction can be exploited to link the molecule to a protein of interest (POI) ligand or an E3 ligase ligand that contains an accessible arginine. Alternatively, 1,3-diketones can react with hydrazine (B178648) derivatives to form stable pyrazole (B372694) rings, providing another route for conjugation.

-

PEG4 (Polyethylene Glycol) Spacer: The four-unit PEG linker is a hydrophilic spacer that serves several critical functions in a PROTAC molecule. It improves the solubility and cell permeability of the final conjugate, which is often a challenge for large PROTAC molecules. The length and flexibility of the PEG linker are also crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Biotin Tag: Biotin is a vitamin with an exceptionally high and specific affinity for the protein streptavidin. The inclusion of a biotin tag on the linker allows for a range of downstream applications, including the purification of the PROTAC-protein complex, the detection of target engagement through pull-down assays, and the quantification of binding events using techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

The primary application of this compound is in the field of Targeted Protein Degradation (TPD) , specifically in the modular synthesis of PROTACs. Its bifunctional nature allows it to connect a "warhead" (a ligand that binds to the target protein) to an "anchor" (a ligand that recruits an E3 ubiquitin ligase), with the biotin tag providing a means for analysis and purification.

Mechanism of Action in a PROTAC Context

When incorporated into a PROTAC, the this compound linker facilitates the formation of a ternary complex (POI-PROTAC-E3 Ligase). This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.

References

Unraveling Diketone-PEG4-Biotin: A Technical Primer on its Role in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diketone-PEG4-Biotin is a chemical tool designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide delves into the core mechanism of action of PROTACs constructed with a this compound linker, providing a foundational understanding for researchers in targeted protein degradation. While specific quantitative data and detailed experimental protocols for PROTACs utilizing this particular linker are not yet publicly available in scientific literature, this paper will establish the theoretical framework, general experimental workflows, and the anticipated roles of its distinct chemical moieties.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality that overcomes limitations of traditional small-molecule inhibitors. Instead of merely blocking the function of a target protein, this approach leads to its complete removal from the cell. The most advanced strategy in this field is the use of PROTACs.

PROTACs are heterobifunctional molecules comprising three key components:

-

A warhead that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

-

A linker that connects the warhead and the E3 ligase ligand.

The fundamental role of the linker, such as this compound, is to tether the POI and the E3 ligase, facilitating the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.

The Core Mechanism of Action

The mechanism of action for a PROTAC synthesized with this compound follows the canonical pathway of PROTAC-mediated degradation. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple target protein molecules.

dot

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Structural Components and Their Functions

This compound is a linker with three distinct functional regions:

-

Diketone Moiety: The 1,3-diketone functional group serves as a chemical handle for conjugation. It can be used in various chemical reactions to attach either the warhead or the E3 ligase ligand, enabling the synthesis of the final PROTAC molecule. The choice of reaction will depend on the functional groups present on the ligands to be attached.

-

PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer consists of four ethylene (B1197577) glycol units. This hydrophilic chain offers several advantages:

-

Solubility: It enhances the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules.

-

Flexibility: The PEG linker provides rotational freedom, allowing the warhead and E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.

-

Length: The length of the linker is a critical parameter in PROTAC design, and the PEG4 unit provides a defined spatial separation between the POI and the E3 ligase.

-

-

Biotin (B1667282) Moiety: Biotin is a vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. The inclusion of a biotin tag on the PROTAC linker provides a powerful tool for experimental validation and analysis.[1] Its potential applications include:

-

Affinity Purification: Biotinylated PROTACs can be used to pull down their binding partners from cell lysates using streptavidin-coated beads. This can be employed to confirm the formation of the ternary complex.

-

Detection and Quantification: The biotin tag can be detected using streptavidin-conjugated enzymes (e.g., HRP for Western blotting) or fluorophores, offering an alternative to antibody-based detection methods.

-

In Situ Target Engagement Studies: Biotin can be used in cellular imaging and proximity-labeling assays to study the localization and interactions of the PROTAC within the cell.

-

Experimental Protocols for Evaluating PROTACs

While specific protocols for a this compound-based PROTAC are not available, the following are standard methodologies used to evaluate the efficacy of any PROTAC.

Western Blotting to Quantify Protein Degradation

This is the most common method to assess the degradation of the target protein.

Objective: To measure the decrease in the levels of the target protein after treatment with the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells of a relevant line (e.g., a cancer cell line overexpressing the POI) and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

-

Incubate with a secondary antibody conjugated to an enzyme like HRP.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

dot

Caption: A typical workflow for Western blot analysis of PROTAC-mediated degradation.

Quantitative Data Presentation

The results from Western blot experiments are typically used to determine key quantitative metrics for a PROTAC's efficacy.

| Parameter | Description | How to Determine |

| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve. |

| Dmax | The maximum percentage of protein degradation achieved at high concentrations of the PROTAC. | Determined from the plateau of the dose-response curve. |

These values are crucial for comparing the potency and efficacy of different PROTACs.

Affinity Purification using the Biotin Tag

The biotin moiety on the linker allows for the investigation of the ternary complex formation.

Objective: To pull down the PROTAC and its binding partners from a cell lysate.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the biotinylated PROTAC. Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

-

Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated magnetic beads or agarose (B213101) resin. The biotinylated PROTAC will bind to the streptavidin.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase to confirm their presence in the complex.

dot

Caption: Workflow for affinity purification using a biotinylated PROTAC.

Conclusion and Future Directions

This compound is a promising chemical tool for the construction of PROTACs. Its design incorporates features that address key aspects of PROTAC development, including synthetic accessibility (diketone handle), favorable physicochemical properties (PEG4 spacer), and built-in functionality for experimental validation (biotin tag). While the application of this specific linker in a peer-reviewed study is yet to be reported, the principles outlined in this guide provide a solid framework for its use in targeted protein degradation research. Future studies employing this compound are anticipated to provide valuable quantitative data and detailed protocols, further enriching the toolkit available to scientists in the exciting and rapidly advancing field of PROTAC-based therapeutics.

References

An In-depth Technical Guide to Diketone-PEG4-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Diketone-PEG4-Biotin, a key reagent in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound is a versatile heterobifunctional molecule incorporating a diketone moiety, a tetraethylene glycol (PEG4) spacer, and a biotin (B1667282) tag. This unique combination of functional groups makes it an invaluable tool for researchers. The diketone group allows for conjugation to amine-containing molecules, the hydrophilic PEG4 spacer enhances solubility and provides spatial separation, and the biotin moiety enables highly specific and strong binding to avidin (B1170675) and streptavidin for detection, purification, and assay development.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₃H₅₀N₄O₉S | [2] |

| Molecular Weight | 678.84 g/mol | [2][3] |

| CAS Number | 2353409-85-3 | |

| Appearance | Colorless to light yellow oil or solid | |

| Purity | Typically ≥95% (via HPLC) | |

| Storage Conditions | Store at -20°C, protect from light. For long-term storage (months), -80°C is recommended. |

Solubility

| Solvent | Concentration | Notes | Source(s) |

| DMSO | ≥125 mg/mL (184.14 mM) | May require sonication. Hygroscopic DMSO can impact solubility. | |

| DMF | Soluble | - | |

| Methanol | Soluble | - | |

| Dichloromethane (DCM) | Soluble | - |

Application in PROTAC Technology

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound serves as the building block for the linker component, connecting the target protein ligand to the E3 ligase ligand.

PROTAC Mechanism of Action

Caption: PROTAC mechanism of action facilitated by a linker like this compound.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

Detailed experimental protocols for the characterization and application of this compound are provided below. These are generalized procedures and may require optimization for specific applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 600 MHz).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key signals to observe include the characteristic peaks of the biotin moiety, the repeating ethylene (B1197577) glycol units of the PEG4 spacer, and the diketone functionality. The PEG signals typically appear as a complex multiplet around 3.5-3.7 ppm.

-

Acquire a ¹³C NMR spectrum to confirm the carbon framework.

-

2D NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural elucidation.

-

-

Data Analysis: Integrate the proton signals to confirm the ratio of protons in different parts of the molecule. Compare the observed chemical shifts with predicted values or data from similar structures.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the identity of this compound and its conjugates.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent compatible with the ionization source (e.g., acetonitrile (B52724)/water with 0.1% formic acid for ESI-MS).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion for this compound (C₃₃H₅₀N₄O₉S) is approximately 679.34 g/mol .

-

-

Data Analysis: Compare the experimentally determined monoisotopic mass with the calculated theoretical mass. For PROTACs synthesized using this linker, native mass spectrometry can be employed to study the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and monitor reaction progress during conjugation.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

-

Example Gradient: Start with a low percentage of acetonitrile (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent.

-

Detection: Monitor the elution profile at a suitable wavelength, typically around 200-220 nm for biotin-containing compounds.

-

Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. The retention time can be used to track the compound in reaction mixtures.

Streptavidin-Biotin Binding Assay

Objective: To confirm the functionality of the biotin moiety in this compound or its conjugates.

Methodology (based on HABA assay):

-

Reagents:

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) solution

-

Avidin or Streptavidin solution

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Prepare a solution of the HABA/avidin complex in PBS.

-

Measure the absorbance of the HABA/avidin solution at 500 nm.

-

Add a known concentration of the biotinylated sample (this compound or its conjugate) to the HABA/avidin solution.

-

Incubate for a short period to allow the biotin to displace the HABA from the avidin.

-

Measure the absorbance at 500 nm again.

-

-

Data Analysis: A decrease in absorbance at 500 nm indicates that the biotin moiety is active and has displaced the HABA from the avidin binding sites. The magnitude of the decrease is proportional to the amount of functional biotin in the sample.

Conclusion

This compound is a well-characterized and highly useful chemical tool for researchers in drug discovery and chemical biology. Its defined structure, solubility, and tripartite functionality make it an ideal component for the construction of complex biomolecules, most notably PROTACs. The experimental protocols outlined in this guide provide a solid foundation for the characterization and application of this versatile reagent.

References

The PROTAC Linker Diketone-PEG4-Biotin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.

This technical guide focuses on Diketone-PEG4-Biotin, a commercially available, polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. This document provides an in-depth overview of its properties and general methodologies for its incorporation into PROTAC design and evaluation.

Core Properties of this compound

This compound is a linker that incorporates a four-unit PEG spacer, a diketone functional group, and a biotin (B1667282) handle. The PEG spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[1] The biotin moiety serves as a valuable affinity tag for various downstream applications, including affinity purification and target engagement studies.[1]

| Property | Value | Reference |

| Molecular Formula | C33H50N4O9S | [2][3][4] |

| Molecular Weight | 678.84 g/mol | |

| Appearance | Colorless to light yellow oil | |

| Solubility | Soluble in DMSO | |

| Storage | -20°C, protected from light |

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound involves the chemical conjugation of this linker to a target protein ligand and an E3 ligase ligand. The specific synthetic route will depend on the reactive handles available on the respective ligands.

General PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein.

Experimental Protocols

While specific data for PROTACs utilizing the this compound linker is not publicly available, the following are generalized protocols commonly used for the evaluation of PROTAC efficacy.

Protocol 1: Western Blot Assay for Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of a target protein following treatment with a synthesized PROTAC.

Materials:

-

Cultured cells expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Protocol 2: Ternary Complex Formation Assays

Several biophysical methods can be used to confirm and characterize the formation of the ternary complex. These assays are crucial for understanding the structure-activity relationship of a PROTAC.

Commonly Used Techniques:

-

Surface Plasmon Resonance (SPR): Directly measures the binding affinities and kinetics of binary (PROTAC-target or PROTAC-E3 ligase) and ternary complex formation.

-

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing thermodynamic parameters of complex formation.

-

Fluorescence Polarization (FP): A solution-based technique to quantify binding events by measuring the change in polarization of a fluorescently labeled component upon binding to a larger molecule.

-

FRET-based assays: Measure the energy transfer between two fluorescently labeled proteins (target and E3 ligase) when brought into proximity by the PROTAC.

-

AlphaLISA/AlphaScreen: A bead-based proximity assay where signal is generated when the target and E3 ligase are brought close together by the PROTAC.

Data Presentation

While specific quantitative data for PROTACs utilizing the this compound linker is not available in the public domain, the following tables illustrate how such data would be presented.

Table 1: In Vitro Degradation Profile

| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |

| Example Cell Line | Example Target | Value | Value |

| ... | ... | ... | ... |

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Ternary Complex Formation and Binding Affinities

| Assay Type | Binding Interaction | Dissociation Constant (Kd) (nM) | Cooperativity (α) |

| SPR/ITC | PROTAC <-> Target Protein | Value | N/A |

| SPR/ITC | PROTAC <-> E3 Ligase | Value | N/A |

| SPR/ITC | Ternary Complex Formation | Value | Value |

-

Cooperativity (α): A measure of the influence of the binary binding of one protein on the binding of the other. An α value > 1 indicates positive cooperativity, suggesting favorable protein-protein interactions.

Conclusion

This compound is a versatile linker for the synthesis of PROTACs, offering the benefits of a PEG spacer for improved physicochemical properties and a biotin handle for analytical applications. While specific examples of its use in published literature are limited, the general principles and experimental protocols outlined in this guide provide a framework for its incorporation and evaluation in targeted protein degradation studies. The rational design and empirical testing of PROTACs containing this linker, with careful attention to the linker's role in ternary complex formation, will be key to developing potent and selective protein degraders.

References

The Pivotal Role of PEG4 in Biotinylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the advancement of diagnostics, therapeutics, and fundamental research. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, remains a cornerstone technique due to the high-affinity and specific interaction between biotin and streptavidin. The choice of the linker connecting biotin to the target molecule is a critical determinant of the success of subsequent applications. Among the various linkers available, the discrete four-unit polyethylene (B3416737) glycol (PEG4) spacer has emerged as a important tool. This technical guide provides an in-depth exploration of the role of PEG4 in biotinylation, detailing its chemical properties, benefits, and applications, with a focus on quantitative data and experimental protocols.

Core Functions of the PEG4 Spacer in Biotinylation

The PEG4 spacer, a short, hydrophilic chain of four ethylene (B1197577) glycol units, confers several advantageous properties to biotinylation reagents and the resulting bioconjugates.[1]

-

Enhanced Hydrophilicity and Solubility: Many biomolecules and therapeutic payloads are hydrophobic, leading to challenges with aggregation and solubility in aqueous environments. The incorporation of a PEG4 spacer significantly increases the hydrophilicity of the biotinylated molecule, mitigating aggregation and improving solubility.[1][2][3] This is particularly crucial in the development of antibody-drug conjugates (ADCs), where hydrophobic drugs can compromise the stability of the antibody.[2]

-

Improved Pharmacokinetics: By increasing the hydrophilicity and overall size of the bioconjugate, the PEG4 spacer can influence its pharmacokinetic profile. This often leads to a longer circulation half-life and altered biodistribution, which can enhance the therapeutic index of a drug by increasing its exposure at the target site.

-

Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 29 Å) provides critical spatial separation between the biotin moiety and the conjugated biomolecule. This separation minimizes steric hindrance, ensuring that the biotin is accessible for binding to streptavidin or avidin (B1170675). In the context of ADCs, this spacing can also prevent the payload from interfering with the antigen-binding site of the antibody.

-

Minimized Immunogenicity: The PEGylation of biomolecules is a well-established strategy to reduce their immunogenicity. The PEG4 spacer can help to shield the bioconjugate from the immune system, reducing the risk of an unwanted immune response.

Common Chemistries for PEG4-Biotinylation

The versatility of the PEG4 spacer is enabled by its functionalization with various reactive groups, allowing for the targeted biotinylation of different functional groups on biomolecules.

-

Amine-Reactive Chemistry: The most common approach for biotinylating proteins is through the use of N-hydroxysuccinimide (NHS) esters. NHS-PEG4-Biotin reacts efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.

-

Sulfhydryl-Reactive Chemistry: For proteins where targeting cysteine residues is preferred, maleimide-functionalized PEG4-biotin is utilized. The maleimide (B117702) group reacts specifically with sulfhydryl groups (-SH) to form a stable thioether bond.

-

Carbohydrate-Reactive Chemistry: Glycoproteins can be biotinylated by targeting their carbohydrate moieties. Hydrazide-PEG4-Biotin reacts with aldehydes generated by the oxidation of sugar residues.

-

Bioorthogonal Click Chemistry: Modern approaches utilize bioorthogonal "click chemistry" for highly specific and efficient labeling. For instance, a methyltetrazine-functionalized PEG4-biotin (Biotin-PEG4-MeTz) can react with a trans-cyclooctene (B1233481) (TCO) group that has been introduced onto the target molecule. This reaction is extremely fast and occurs under mild, biocompatible conditions.

Quantitative Data in PEG4-Biotinylation

The efficiency and outcome of a biotinylation reaction can be quantified to ensure reproducibility and optimal performance in downstream applications.

| Parameter | Typical Value/Range | Notes |

| Molar Excess of NHS-PEG4-Biotin to Protein | 5 to 30-fold | The optimal ratio depends on the protein concentration and the desired degree of labeling. Dilute protein solutions generally require a higher molar excess. |

| Degree of Labeling (DOL) for Antibodies | 3 to 6 biotin molecules per antibody | Using a 20-fold molar excess of NHS-PEG4-Biotin for an IgG solution of 1-10 mg/mL typically results in this range of incorporation. |

| Reaction Time (NHS-ester chemistry) | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times are possible but may increase the risk of protein degradation. |

| Reaction pH (NHS-ester chemistry) | 7.2 - 8.0 | The reaction of NHS esters with primary amines is favored at a slightly alkaline pH. |

| Solubility of NHS-PEG4-Biotin | ~10 mg/mL in water | The inherent water solubility of the reagent simplifies the preparation of stock solutions. |

Experimental Protocols

Protocol 1: Biotinylation of an Antibody with NHS-PEG4-Biotin

This protocol describes the general procedure for labeling an antibody with an amine-reactive PEG4-biotin linker.

Materials:

-

Antibody of interest (1-10 mg/mL)

-

NHS-PEG4-Biotin

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.

-

Anhydrous DMSO or DMF (optional, for preparing stock solutions of the biotin reagent)

-

Desalting column or dialysis cassette for buffer exchange and removal of excess biotin.

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines, exchange it into the Reaction Buffer. Adjust the antibody concentration to 1-10 mg/mL.

-

NHS-PEG4-Biotin Stock Solution Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in water, DMSO, or DMF. Note: NHS-esters are moisture-sensitive, so allow the reagent vial to equilibrate to room temperature before opening and do not store the reconstituted reagent.

-

Biotinylation Reaction: Add the calculated volume of the NHS-PEG4-Biotin stock solution to the antibody solution to achieve the desired molar excess (e.g., 20-fold).

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Purification: Remove the excess, unreacted biotin reagent using a desalting column or dialysis.

-

Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, which leads to a decrease in absorbance at 500 nm.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol outlines the labeling of proteins on the surface of live cells.

Materials:

-

Cells in suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

NHS-PEG4-Biotin

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.

-

Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

-

Biotinylation Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in water.

-

Labeling Reaction: Add the biotin reagent to the cell suspension to a final concentration of 2-5 mM.

-

Incubation: Incubate the reaction for 30 minutes at room temperature. To reduce internalization of the labeled proteins, the incubation can be performed at 4°C.

-

Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-buffered saline (TBS).

-

Washing: Wash the cells with PBS to remove excess biotin reagent and quenching buffer.

Visualizing Workflows and Pathways

NHS-Ester-PEG4 Conjugation Workflow

Caption: Workflow for NHS-Ester-PEG4 conjugation to primary amines.

Bioorthogonal "Click Chemistry" Biotinylation Workflow

Caption: Two-step workflow for bioorthogonal biotinylation.

Conclusion

The PEG4 spacer plays a multifaceted and crucial role in modern biotinylation strategies. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in bioconjugation, including solubility, stability, steric hindrance, and immunogenicity. The availability of various reactive chemistries allows for the targeted labeling of diverse biomolecules. A thorough understanding of the principles of PEG4-biotinylation, coupled with optimized experimental protocols, empowers researchers, scientists, and drug development professionals to generate high-quality bioconjugates for a wide array of applications, from basic research to the development of novel therapeutics and diagnostics.

References

Diketone-PEG4-Biotin: A Technical Guide for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[2] A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount to the efficacy and selectivity of the PROTAC.[3] This technical guide provides an in-depth overview of Diketone-PEG4-Biotin, a versatile linker used in the synthesis of PROTACs, and its role in advancing targeted protein degradation research.

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker that offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[4][5] The inclusion of a biotin (B1667282) handle provides a valuable tool for researchers, enabling affinity purification, target engagement studies, and various other biochemical assays.

Mechanism of Action: PROTACs in Targeted Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.

Core Components and Synthesis of a this compound PROTAC

The synthesis of a PROTAC using this compound involves the chemical conjugation of three key components:

-

A ligand for the target protein (POI ligand): This moiety provides specificity for the protein to be degraded.

-

A ligand for an E3 ubiquitin ligase: This recruits the cellular degradation machinery. Common E3 ligases hijacked by PROTACs include Cereblon (CRBN) and Von Hippel-Lindau (VHL).

-

The this compound linker: This connects the POI and E3 ligase ligands.

The diketone functional group on the linker can be utilized for various conjugation chemistries, allowing for the attachment of either the POI or E3 ligase ligand. The biotin tag can be used for subsequent purification or detection.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include:

-

DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.

-

Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ value indicates greater efficacy.

The choice of linker can significantly impact these parameters. While a comprehensive table comparing this compound to all other linkers is beyond the scope of this guide, the following table illustrates the type of data that should be generated to compare the efficacy of different PROTACs.

| PROTAC Construct | Linker Type | Linker Length (atoms) | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC A | This compound | 20 | BRD4 | CRBN | HeLa | 15 | 95 |

| PROTAC B | Alkyl Chain | 15 | BRD4 | CRBN | HeLa | 50 | 80 |

| PROTAC C | PEG8 | 32 | BRD4 | CRBN | HeLa | 25 | 90 |

This is example data and does not represent actual experimental results.

Experimental Protocols

Western Blotting for Protein Degradation Assessment

This is a standard technique to quantify the levels of a target protein in cells following PROTAC treatment.

Materials:

-

Cell culture reagents

-

PROTAC compound (e.g., synthesized with this compound)

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Methodology:

-

Cell Seeding and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cell debris.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical and cell-based assays can be used to characterize this interaction.

a) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (Kᴅ), enthalpy (ΔH), and stoichiometry (n). This can be used to determine the cooperativity of ternary complex formation.

Cooperativity (α) is a measure of how the binding of one component (e.g., POI to PROTAC) affects the binding of the second component (e.g., E3 ligase to the POI-PROTAC complex).

-

α > 1 indicates positive cooperativity (the ternary complex is more stable than the individual binary complexes).

-

α < 1 indicates negative cooperativity.

-

α = 1 indicates no cooperativity.

Protocol Outline:

-

Determine the binary binding affinities (Kᴅ) of the PROTAC to the POI and the E3 ligase separately.

-

Titrate the PROTAC into a solution containing the POI and the E3 ligase to measure the apparent Kᴅ of ternary complex formation.

-

Calculate the cooperativity factor (α) using the binary and ternary binding affinities.

b) Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI)

SPR and BLI are label-free techniques that measure the binding kinetics (association and dissociation rates) of molecules in real-time.

Protocol Outline:

-

Immobilize one of the binding partners (e.g., the POI or E3 ligase) on a sensor chip.

-

Flow the PROTAC over the sensor to measure binary binding kinetics.

-

To measure ternary complex formation, pre-incubate the PROTAC with the second protein partner in solution and flow this mixture over the immobilized protein.

c) NanoBRET™ Ternary Complex Assay (Cell-Based)

This assay allows for the measurement of ternary complex formation within live cells.

Protocol Outline:

-

Express the target protein as a fusion with NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) as a fusion with HaloTag® (energy acceptor).

-

Treat the cells with the PROTAC.

-

If a ternary complex forms, the NanoLuc® donor and HaloTag® acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

-

The BRET signal can be measured to quantify the extent of ternary complex formation.

Conclusion

This compound is a valuable tool in the development of PROTACs for targeted protein degradation. Its PEG component can confer favorable physicochemical properties, while the biotin handle facilitates a wide range of experimental applications. The rational design of PROTACs, including the strategic selection of linkers like this compound, is crucial for optimizing their potency and selectivity. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel PROTACs, from their synthesis to their biological activity in cells. As the field of targeted protein degradation continues to evolve, the development and characterization of versatile linkers will remain a key area of research in the quest for novel therapeutics.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][3][4] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation. This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PROTAC Action and the Role of the Linker

PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.

The linker is a critical determinant of a PROTAC's success, influencing its:

-

Ternary Complex Formation: The length and flexibility of the linker are crucial for the optimal orientation of the POI and E3 ligase to form a stable and productive ternary complex.

-

Physicochemical Properties: The linker's composition affects the PROTAC's solubility, permeability, and metabolic stability.

-

Selectivity: A well-designed linker can enhance the selectivity of the PROTAC for the intended target protein.

The Advantages of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene (B1197577) glycol units and are among the most common motifs incorporated into PROTAC linker structures. Their popularity stems from a unique combination of advantageous properties:

-

Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The hydrophilic nature of PEG linkers significantly improves the water solubility of PROTACs, which is crucial for their formulation and bioavailability.

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact conformation that shields its polar surface area, facilitating passage across the cell membrane. However, there is an optimal PEG length for permeability, as excessively long chains can hinder cellular uptake.

-

Tunable Length and Flexibility: PEG linkers can be synthesized with precise lengths, allowing for the fine-tuning of the distance between the two ligands to achieve optimal ternary complex formation. Their flexibility can accommodate various binding orientations between the POI and the E3 ligase.

-

Biocompatibility and Low Immunogenicity: PEGs are well-known for their biocompatibility and are commonly used in drug delivery to reduce immunogenicity and improve pharmacokinetic profiles.

-

Facile Synthesis and Modification: The chemical properties of PEGs allow for straightforward incorporation into PROTACs and the attachment of various functional groups.

Quantitative Data on PEG Linkers in PROTACs

The optimal length and composition of a PEG linker are target-dependent and must be determined empirically. The following tables summarize hypothetical, yet representative, quantitative data to illustrate the impact of PEG linker length on key PROTAC parameters.

Table 1: Physicochemical Properties of a Hypothetical PROTAC with Varying PEG Linker Lengths

| Linker Composition | Molecular Weight (Da) | Calculated LogP | Aqueous Solubility (µg/mL) |

| Alkyl C8 | 750 | 5.2 | <1 |

| PEG2 | 794 | 4.5 | 15 |

| PEG4 | 882 | 3.8 | 50 |

| PEG6 | 970 | 3.1 | 120 |

| PEG8 | 1058 | 2.4 | 250 |

| PEG10 | 1146 | 1.7 | 400 |

Data is illustrative and intended to show general trends.

Table 2: In Vitro Performance of a Hypothetical PROTAC with Varying PEG Linker Lengths

| Linker Composition | Cell Permeability (Papp, 10⁻⁶ cm/s) | Ternary Complex Stability (Kd, nM) | Target Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |

| Alkyl C8 | 1.5 | 150 | >1000 | 20 |

| PEG2 | 2.8 | 80 | 500 | 45 |

| PEG4 | 4.5 | 35 | 100 | 85 |

| PEG6 | 5.2 | 20 | 25 | 95 |

| PEG8 | 4.1 | 45 | 80 | 90 |

| PEG10 | 3.0 | 70 | 200 | 75 |

Data is illustrative and intended to show general trends. DC50 is the concentration for 50% degradation, and Dmax is the maximal degradation observed.

Experimental Protocols for PROTAC Evaluation

The following are detailed methodologies for key experiments in the development and characterization of PROTACs.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be used to characterize this interaction.

Objective: To measure the binding affinity and kinetics of the ternary complex.

Methodology:

-

Immobilize the biotinylated target protein onto a streptavidin-coated SPR sensor chip.

-

Prepare a series of solutions containing a fixed concentration of the E3 ligase and varying concentrations of the PROTAC.

-

Inject the solutions over the sensor chip surface.

-

Monitor the change in the refractive index, which is proportional to the mass bound to the surface.

-

Regenerate the sensor surface between injections with a suitable regeneration buffer.

-

Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Objective: To determine the thermodynamic parameters of ternary complex formation, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Load the target protein into the sample cell of the ITC instrument.

-

Load the PROTAC and E3 ligase into the injection syringe.

-

Perform a series of small injections of the syringe solution into the sample cell.

-

Measure the heat change associated with each injection.

-

Integrate the heat change peaks and plot them against the molar ratio of the injectant.

-

Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.

Ubiquitination Assays

These assays confirm that the PROTAC can induce the ubiquitination of the target protein.

Objective: To directly measure the PROTAC-mediated ubiquitination of the target protein in a cell-free system.

Methodology:

-

Combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, and ATP in a reaction buffer.

-

Add the PROTAC at various concentrations.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using an antibody specific for the target protein to visualize the ladder of higher molecular weight ubiquitinated species.

Protein Degradation Assays

These assays quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

Objective: To measure the steady-state levels of the target protein after PROTAC treatment.

Methodology:

-

Plate cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the total protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities.

-

Normalize the target protein band intensity to the loading control and plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) illustrate key concepts in PROTAC design and evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

The Power of the Biotin Tag: A Technical Guide to Biotinylation in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to selectively isolate, identify, and quantify proteins within their native cellular environment is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, has emerged as a cornerstone technique, offering unparalleled specificity and versatility. This in-depth technical guide explores the core applications of biotinylation in proteomics, providing detailed methodologies and quantitative insights to empower researchers in their quest to unravel complex biological processes.

The Principle: The Unbreakable Bond of Biotin and Avidin (B1170675)

At the heart of biotinylation's power lies the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin.[1][2][3][4][5] With a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, this bond is one of the strongest known in nature, rendering it essentially irreversible under typical experimental conditions. This robust interaction forms the basis for the highly efficient capture and purification of biotinylated molecules from complex biological mixtures.

Core Applications in Proteomics

Biotinylation strategies have revolutionized several key areas of proteomics research:

Affinity Purification and Identification of Proteins

The most fundamental application of biotinylation is the selective enrichment of a protein of interest or a specific protein population. By tagging proteins with biotin, they can be efficiently captured using avidin or streptavidin immobilized on a solid support, such as beads or plates. This allows for the separation of target proteins from a complex lysate, followed by their identification and characterization using mass spectrometry.

Mapping Protein-Protein Interactions (PPIs)

Understanding the intricate web of protein interactions is crucial for elucidating cellular function. Biotinylation-based methods, particularly proximity labeling, have become indispensable tools for mapping PPIs in living cells.

Proximity Labeling (PL): This innovative approach utilizes a biotin ligase (such as BioID, TurboID, or APEX) fused to a "bait" protein of interest. When expressed in cells and supplied with biotin, the ligase generates reactive biotin species that covalently label proteins in close proximity to the bait. These biotinylated "prey" proteins can then be captured and identified by mass spectrometry, revealing the bait's interactome and its microenvironment.

Workflow for Proximity Labeling-Mass Spectrometry (PL-MS)

Caption: A generalized workflow for proximity labeling coupled with mass spectrometry to identify protein-protein interactions.

Characterizing Cell Surface Proteomes

The proteins displayed on the cell surface, the surfacome, play critical roles in cell signaling, adhesion, and transport. Cell-impermeable biotinylation reagents, such as Sulfo-NHS-LC-Biotin, are invaluable for selectively labeling these extracellularly exposed proteins. This allows for the specific isolation and analysis of the cell surface proteome, providing insights into cellular responses to external stimuli and identifying potential drug targets and biomarkers.

Investigating Post-Translational Modifications (PTMs)

Biotinylation can be adapted to study various PTMs. For instance, specific antibodies or binding domains that recognize a particular PTM can be used to pull down modified proteins, which can then be biotinylated for subsequent enrichment and analysis. This approach enhances the specificity of PTM analysis in complex mixtures.

Methodologies: A Practical Guide

Successful biotinylation experiments hinge on the appropriate choice of reagents and a meticulously executed protocol.

Chemical vs. Enzymatic Biotinylation

Chemical Biotinylation: This method employs biotinylating reagents that react with specific functional groups on proteins, such as primary amines (lysine residues), sulfhydryls (cysteine residues), or carboxyl groups. While versatile, it can lead to random labeling.

Enzymatic Biotinylation: This highly specific method utilizes a biotin ligase, such as BirA, which recognizes and attaches biotin to a specific 15-amino acid acceptor peptide (AviTag) that has been genetically fused to the protein of interest. This ensures site-specific labeling.

Key Biotinylation Reagents

| Reagent Type | Target Functional Group | Key Features | Applications |

| NHS Esters | Primary amines (-NH₂) | Most common, react with lysine (B10760008) residues and N-termini. | General protein labeling, cell surface labeling (Sulfo-NHS esters). |

| Maleimides | Sulfhydryls (-SH) | Specific for cysteine residues. | Labeling proteins with accessible cysteines. |

| Hydrazides | Carbonyls (aldehydes/ketones) | Target glycoproteins after oxidation. | Glycoprotein analysis. |

| Photoreactive | C-H and N-H bonds | Non-specific, activated by UV light. | Labeling when other functional groups are absent or inaccessible. |

Experimental Protocols

-

Protein Preparation: Dissolve the purified protein in a primary amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the NHS-biotin reagent in an anhydrous organic solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15 minutes.

-

Removal of Excess Biotin: Remove unreacted biotin using dialysis, desalting columns, or buffer exchange.

-

Cell Culture: Grow cells to a confluent monolayer.

-

Washing: Gently wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Biotinylation: Incubate the cells with a freshly prepared solution of a cell-impermeable biotinylation reagent (e.g., 0.5 mg/mL Sulfo-NHS-SS-Biotin in PBS) for 30 minutes on ice with gentle rocking.

-

Quenching: Quench the reaction by washing the cells three times with a quenching solution (e.g., PBS containing 100 mM glycine).

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated surface proteins.

-

Elution and Analysis: Elute the captured proteins and analyze them by SDS-PAGE, Western blotting, or mass spectrometry.

Logical Flow of Cell Surface Biotinylation

Caption: Step-by-step workflow for the selective labeling and isolation of cell surface proteins.

Quantitative Analysis in Biotinylation Proteomics

The combination of biotinylation with quantitative mass spectrometry techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT), allows for the precise quantification of changes in protein abundance or interactions under different conditions.

A significant challenge in biotinylation-based proteomics is distinguishing true biotinylated proteins from non-specifically bound contaminants. To address this, various strategies have been developed:

-

Label-Free Quantification: Comparing the spectral counts or peptide intensities of proteins identified in the biotinylated sample versus a negative control.

-

Direct Detection of Biotinylated Peptides: A method called "Direct Detection of Biotin-containing Tags" (DiDBiT) involves digesting proteins before enrichment, which increases the identification yield of biotinylated peptides and reduces contaminants. This approach has been shown to improve the detection of biotinylated proteins by approximately 200-fold compared to conventional methods.

Table 1: Comparison of Conventional vs. DiDBiT for Detection of Biotinylated Peptides

| Method | Detection Improvement | Key Advantage | Reference |

| Conventional | Baseline | Prone to contaminant detection. | |

| DiDBiT | ~200-fold | Significantly reduces sample complexity and increases the yield of biotinylated peptides. |

Future Perspectives

The field of biotinylation in proteomics continues to evolve, with ongoing efforts to develop more efficient and specific labeling strategies. The development of novel biotin ligases with faster kinetics and improved promiscuity, such as TurboID, has already significantly reduced the labeling times required for proximity labeling experiments. Furthermore, the integration of biotinylation with other "omics" technologies holds great promise for a more comprehensive understanding of cellular systems. The "off-the-shelf" proximity biotinylation method, which uses a recombinant Protein A-TurboID fusion enzyme, further expands the applicability of this technique to cell types that are difficult to transfect.

Conclusion

Biotinylation has firmly established itself as an indispensable tool in the proteomics toolbox. Its versatility, coupled with the unparalleled strength of the biotin-avidin interaction, provides researchers with a robust and reliable method for a wide range of applications, from protein purification to the intricate mapping of protein-protein interactions within the living cell. As the technologies and methodologies continue to advance, biotinylation is poised to play an even more significant role in driving discoveries in basic research and drug development.

References

- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. What is Biotinylation? | Biopharma PEG [biochempeg.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

The Dawn of Proximity: An In-depth Guide to Bifunctional Molecules in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Pharmacology

The principle of drug action has traditionally been rooted in the concept of occupancy-driven pharmacology, where a therapeutic agent binds to the active site of a pathogenic protein to inhibit its function. While immensely successful, this approach has inherent limitations, leaving a vast portion of the proteome, once considered "undruggable," beyond therapeutic reach. Bifunctional molecules represent a paradigm shift, moving from mere occupancy to an event-driven mechanism that leverages the cell's own machinery to induce proximity between two proteins that would not otherwise interact. This induced proximity triggers a specific biological outcome, most notably the targeted degradation of disease-causing proteins.[1][2]

These innovative molecules are typically composed of two distinct ligands connected by a chemical linker.[3][4] One ligand binds to the protein of interest (POI), while the other recruits an effector protein, such as an E3 ubiquitin ligase or a lysosomal targeting receptor. This engineered proximity initiates a cascade of cellular events leading to the elimination of the target protein. This strategy not only expands the druggable proteome to include proteins lacking enzymatic activity, such as scaffolding proteins and transcription factors, but also offers potential advantages in overcoming drug resistance and achieving sustained pharmacological effects at lower doses.[1]

This guide provides a comprehensive technical overview of the core types of bifunctional molecules, their mechanisms of action, design principles, and the experimental protocols crucial for their development and characterization.

Proteolysis Targeting Chimeras (PROTACs): Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules designed to eliminate unwanted intracellular proteins by co-opting the ubiquitin-proteasome system (UPS). The UPS is the primary cellular pathway for regulated protein degradation, where proteins are tagged with ubiquitin for subsequent destruction by the 26S proteasome.

Mechanism of Action

A PROTAC molecule consists of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The process unfolds as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC is released after ubiquitination and can catalytically induce the degradation of multiple POI molecules.

Caption: The catalytic cycle of a PROTAC molecule.

Design and Quantitative Data

The efficacy of a PROTAC is influenced by the choice of POI ligand, E3 ligase ligand, and the nature of the linker. While over 600 E3 ligases are known, only a few, such as Cereblon (CRBN), Von Hippel-Lindau (VHL), and Mouse double minute 2 homolog (MDM2), are commonly used in PROTAC design due to the availability of well-characterized ligands.

| Target Protein | POI Ligand | E3 Ligase | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Ref. |

| BRD4 | JQ1 | CRBN | Pomalidomide | PEG | 0.32 | >90 | |

| AR | Enzalutamide Analog | VHL | VHL Ligand | Alkyl | 12.5 | >95 | |

| CDK4/6 | Palbociclib | IAP | IAP binder | PEG | <10 | >90 | |

| AR | - | CRBN | ARV-110 Degron | - | ~1 | >95 |

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.

Lysosome-Targeting Chimeras (LYTACs): Degrading Extracellular and Membrane Proteins

While PROTACs are effective against intracellular proteins, they cannot target extracellular or membrane-bound proteins. LYTACs were developed to address this limitation by harnessing the endosomal-lysosomal pathway for protein degradation.

Mechanism of Action

LYTACs are bifunctional molecules, often antibody-drug conjugates or smaller chimeric molecules, that link a target protein to a lysosome-targeting receptor on the cell surface.

-

Complex Formation: The LYTAC binds to a POI on the cell surface or in the extracellular space and simultaneously to a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR).

-

Endocytosis: This ternary complex is internalized into the cell via clathrin-mediated endocytosis.

-

Lysosomal Trafficking: The vesicle traffics through the endosomal pathway, where the acidic environment of the late endosome causes dissociation of the receptor, which is then recycled back to the cell surface.

-

Degradation: The POI-LYTAC complex continues to the lysosome, where the POI is degraded by lysosomal hydrolases.

Caption: The LYTAC pathway for degrading extracellular proteins.

Design and Quantitative Data

LYTAC design involves selecting a high-affinity binder for the POI (e.g., an antibody, small molecule, or peptide) and a ligand for a suitable lysosome-targeting receptor. The choice of receptor can be used to achieve tissue-specific delivery, for instance, by targeting the ASGPR which is highly expressed on hepatocytes.

| Target Protein | POI Binder | Lysosome Receptor | Receptor Ligand | Degradation (%) | Cell Line | Ref. |

| Apolipoprotein-E4 | Antibody | CI-M6PR | Glycopeptide | >70 | HEK293T | |

| EGFR | Antibody | CI-M6PR | Glycopeptide | ~50 | HeLa | |

| PD-L1 | Antibody | CI-M6PR | Glycopeptide | ~60 | MDA-MB-231 | |

| EGFR | Small Molecule | CXCR4/FOLR1 | Dual Ligand | >80 | H1975 |

Autophagy-based Targeting Chimeras: AUTOTACs and ATTECs

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates through the formation of autophagosomes, which then fuse with lysosomes. Bifunctional molecules that harness this pathway offer an alternative to the UPS, capable of degrading not only proteins but also larger cellular components like protein aggregates and lipid droplets.

Mechanism of Action

Two main classes of autophagy-based degraders have emerged:

-

AUTOTACs (Autophagy-Targeting Chimeras): These molecules typically bind to the autophagy receptor p62/SQSTM1. An AUTOTAC has a POI-binding ligand and a p62-binding ligand. By bringing the POI to p62, it induces p62 oligomerization and triggers selective autophagy of the POI-p62 complex.

-

ATTECs (Autophagy-Tethering Compounds): ATTECs work by directly tethering the POI to core autophagy machinery components, such as LC3 on the autophagosome membrane. This direct linkage promotes the engulfment of the POI by the forming autophagosome, leading to its degradation upon fusion with the lysosome. This process is independent of ubiquitination.

Caption: Mechanisms of AUTOTACs and ATTECs.

Design and Quantitative Data

The design of these molecules requires a ligand for the POI and a ligand that engages the autophagy machinery. For ATTECs, molecules that bind to LC3 are a key component. These degraders are particularly promising for neurodegenerative diseases characterized by protein aggregation.

| Degrader Type | Target | POI Ligand | Autophagy Ligand | DC50 | Cell Line | Ref. |

| AUTOTAC | ERβ | PHTPP | p62 binder (1304) | 2 nM | HEK293T | |

| AUTOTAC | AR | Vinclozolin M2 | p62 binder (2204) | <100 nM | - | |

| ATTEC | PDEδ | Deltarasin | LC3 binder (Ispinesib) | 100-300 nM | MiaPaCa-2 | |

| ATTEC | Mutant Huntingtin | - | LC3 binder | - | - |